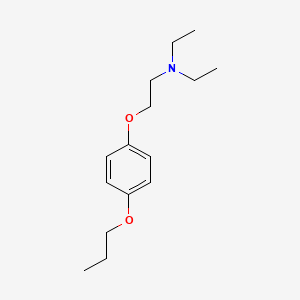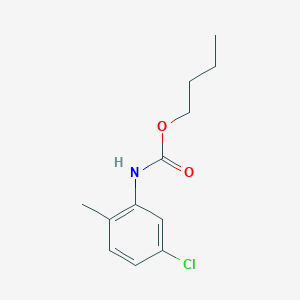![molecular formula C25H28N2O2S B5060822 N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, commonly known as PTB, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
PTB exerts its therapeutic effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, inflammation, and tumor growth. By binding to the sigma-1 receptor, PTB modulates its activity, leading to the suppression of pain and inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects:
PTB has been shown to have several biochemical and physiological effects. Studies have shown that PTB can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, leading to the suppression of inflammation. Additionally, PTB has been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in pain perception. Furthermore, PTB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
PTB has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, PTB has low toxicity and is well-tolerated in animal models, making it a promising candidate for further preclinical studies. However, the synthesis of PTB is a complex process that requires specialized equipment and skilled professionals, which can limit its availability for lab experiments.
Future Directions
There are several future directions for the study of PTB. One potential direction is the development of PTB-based therapeutics for the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to investigate the potential of PTB as a cancer therapy. Furthermore, the development of more efficient synthesis methods for PTB could increase its availability for lab experiments and clinical trials.
Conclusion:
In conclusion, PTB is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has antitumor properties, making it a potential candidate for cancer therapy. Further studies are needed to investigate the full potential of PTB and to develop more efficient synthesis methods for its use in lab experiments and clinical trials.
Synthesis Methods
The synthesis of PTB involves several steps, including the reaction of 2-bromoethylbenzene with 2-thiophenemethylamine to form 2-(2-thiophenemethyl)phenylethylamine. This intermediate is then reacted with 4-piperidinol to obtain the final product, PTB. The synthesis of PTB is a complex process that requires skilled professionals and specialized equipment.
Scientific Research Applications
PTB has been extensively studied for its potential therapeutic applications. Studies have shown that PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has been shown to have antitumor properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(2-phenylethyl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c28-25(26-14-11-20-6-2-1-3-7-20)21-8-4-9-23(18-21)29-22-12-15-27(16-13-22)19-24-10-5-17-30-24/h1-10,17-18,22H,11-16,19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSHIELDNBOKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5060769.png)


![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)

![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)
![2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)